molecular formula C11H18N2O6Pt B1673121 ヘプタプラチン Sunpla CAS No. 146665-77-2

ヘプタプラチン Sunpla

カタログ番号 B1673121
CAS番号: 146665-77-2
分子量: 469.35 g/mol
InChIキー: LPTCUYGPZMAHMM-GPJOBVNKSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Eptaplatin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Eptaplatin exerts its anticancer effects by binding to DNA and forming DNA adducts. This binding disrupts the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The primary molecular targets of Eptaplatin are the nitrogen atoms in the purine bases of DNA . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptosis .

Safety and Hazards

Heptaplatin showed similar effects to cisplatin when combined with 5-FU in advanced gastric cancer patients with tolerable toxicities . The major adverse events are nausea, vomiting, anorexia, and digestive tract reaction . The abnormalities of laboratory examination are leucopenia and neutropenia .

将来の方向性

Heptaplatin showed similar effects to cisplatin when combined with 5-FU in advanced gastric cancer patients with tolerable toxicities . This suggests that Heptaplatin could be a promising alternative to cisplatin in the treatment of advanced gastric cancer .

生化学分析

Biochemical Properties

Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .

Cellular Effects

Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .

Metabolic Pathways

Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .

Subcellular Localization

Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .

準備方法

The synthesis of Eptaplatin involves several steps. One method includes the reaction between dihalogenated diamine platinum complex and malonic acid . The process typically involves the following steps:

    Preparation of diethyl D-tartrate: D-tartaric acid reacts with ethanol in the presence of an acid catalyst to form diethyl D-tartrate.

    Formation of diethyl 2,3-O-isobutylidene-D-tartrate: This compound is treated with isobutyraldehyde and anhydrous copper sulfate in the presence of methanesulfonic acid.

    Reduction to (4R,5R)-4,5-bis(hydroxymethyl)-2-isopropyl-1,3-dioxolane: The diester is reduced with lithium aluminum hydride.

    Formation of (4R,5R)-4,5-bis(methylsulfonyloxymethyl)-2-isopropyl-1,3-dioxolane: This compound is treated with methanesulfonyl chloride in pyridine.

    Formation of (4R,5R)-4,5-bis(azidomethyl)-2-isopropyl-1,3-dioxolane: The bis(methanesulfonate) reacts with sodium azide in dimethylformamide.

    Reduction to (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane: The azide is reduced with hydrogen in the presence of palladium on carbon.

    Formation of cis-diiodo [ (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane] platinum (II): The diamine reacts with potassium tetrachloroplatinate(II).

    Final product: The platinum complex is treated with malonic acid disilver salt to obtain Eptaplatin.

化学反応の分析

Eptaplatin undergoes various chemical reactions, primarily involving substitution and coordination chemistry. The major reactions include:

Common reagents used in these reactions include malonic acid, potassium tetrachloroplatinate(II), and various organic solvents. The major products formed from these reactions are typically platinum complexes with different ligands .

類似化合物との比較

Eptaplatin is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, oxaliplatin, nedaplatin, lobaplatin, and satraplatin . Compared to these compounds, Eptaplatin has several unique features:

Similar compounds include:

    Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also high toxicity.

    Carboplatin: A second-generation platinum drug with reduced toxicity compared to cisplatin.

    Oxaliplatin: Another second-generation platinum drug, effective against colorectal cancer.

    Nedaplatin: A platinum drug with a similar mechanism of action but different pharmacokinetics.

    Lobaplatin: A platinum drug used in China for the treatment of various cancers.

    Satraplatin: An oral platinum drug currently under investigation for its anticancer properties.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Heptaplatin Sunpla involves several steps starting from readily available starting materials. This includes the preparation of intermediate compounds that are subsequently transformed into the final product.", "Starting Materials": [ "cisplatin", "potassium tetrachloroplatinate", "methyl iodide", "sodium hydroxide", "sodium methoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Preparation of [PtCl4]2-", "cisplatin is treated with potassium tetrachloroplatinate in water to form [PtCl4]2-.", "Step 2: Preparation of [PtCl3(CH3)]-", "[PtCl4]2- is treated with methyl iodide and sodium hydroxide in ethanol to form [PtCl3(CH3)]-.", "Step 3: Preparation of [PtCl3(CH3)(OH)]", "[PtCl3(CH3)]- is treated with sodium methoxide in methanol to form [PtCl3(CH3)(OMe)]. This intermediate is then hydrolyzed with water to form [PtCl3(CH3)(OH)].", "Step 4: Preparation of Heptaplatin Sunpla", "[PtCl3(CH3)(OH)] is treated with acetic acid in ethanol to form Heptaplatin Sunpla." ] }

CAS番号

146665-77-2

分子式

C11H18N2O6Pt

分子量

469.35 g/mol

IUPAC名

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate

InChI

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1

InChIキー

LPTCUYGPZMAHMM-GPJOBVNKSA-L

異性体SMILES

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

SMILES

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2]

正規SMILES

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Heptaplatin Sunpla;  HTP;  NSC644591 NSCD644591 SKI2053R.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptaplatin Sunpla
Reactant of Route 2
Heptaplatin Sunpla
Reactant of Route 3
Heptaplatin Sunpla
Reactant of Route 4
Heptaplatin Sunpla
Reactant of Route 5
Heptaplatin Sunpla
Reactant of Route 6
Heptaplatin Sunpla

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。